![molecular formula C22H36O4 B1234416 Ciprostene CAS No. 81845-44-5](/img/structure/B1234416.png)
Ciprostene
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Overview
Description
Ciprostene is a prostanoid.
Scientific Research Applications
Effects in Coronary Angioplasty
- Study 1 : Research by Darius et al. (1992) focused on the effects of ciprostene in reducing restenosis after coronary angioplasty in patients with coronary artery disease. It was found that ciprostene significantly reduced restenosis in patients with unstable angina.
Peripheral Vascular Disease
- Study 2 : A study conducted by Linet (1991) investigated the effects of ciprostene in patients with peripheral vascular disease characterized by ischemic ulcers. The study found a partial reduction in ulcer size in patients treated with ciprostene.
Analytical Techniques
- Study 3 : Komatsu et al. (1991) developed a highly sensitive method for determining ciprostene in plasma using gas chromatography-mass spectrometry.
Tolerance and Pharmacology
- Study 4 : Linet et al. (1986) explored the safety, tolerance, and pharmacology of ciprostene in healthy volunteers. The study suggested further investigation of ciprostene in patients with thrombotic disorders.
Platelet and Cardiovascular Actions
- Study 5 : Research by Allan et al. (1985) compared the platelet anti-aggregating and cardiovascular effects of ciprostene and prostacyclin in animals, indicating the potential of ciprostene as a vasodilator and platelet inhibitor.
Therapeutic Application in Vascular Disease
- Study 6 : Wolf et al. (1993) evaluated the use of a portable infusion pump for intravenous ciprostene delivery in patients with peripheral vascular disease, highlighting its potential for outpatient therapy.
HPLC Analysis
- Study 7 : Theis et al. (1985) developed a high-performance liquid chromatography method for separating isomers of ciprostene, contributing to the analytical characterization of the drug.
Skin Flap Viability
- Study 8 : A study by Salerno et al. (1992) found that ciprostene and indomethacin improved the survival rate of random skin flaps, suggesting its utility in plastic surgery.
properties
CAS RN |
81845-44-5 |
---|---|
Product Name |
Ciprostene |
Molecular Formula |
C22H36O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26)/b12-11+,16-8-/t17-,18+,19+,20+,22-/m0/s1 |
InChI Key |
VKPYUUBEDXIQIB-QBPWRKFFSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)O)/C[C@]2(C[C@H]1O)C)O |
SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)O)CC2(CC1O)C)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)O)CC2(CC1O)C)O |
synonyms |
9beta-methyl-6alpha-carbaprostaglandin I2 9beta-methylcarbacyclin ciprostene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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